2,2-difluoro-4-methylpentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2,2-difluoro-4-methylpentane-1-sulfonyl chloride” is a chemical compound with the molecular formula C6H11ClF2O2S . It is a derivative of pentane, a type of alkane, and contains sulfonyl chloride, fluorine, and methyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pentane backbone with two fluorine atoms attached to the second carbon atom, a methyl group attached to the fourth carbon atom, and a sulfonyl chloride group attached to the first carbon atom . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-4-methylpentane-1-sulfonyl chloride involves the reaction of 2,2-difluoro-4-methylpentane-1-sulfonyl fluoride with thionyl chloride.", "Starting Materials": [ "2,2-difluoro-4-methylpentane-1-sulfonyl fluoride", "Thionyl chloride" ], "Reaction": [ "Add 2,2-difluoro-4-methylpentane-1-sulfonyl fluoride to a reaction flask", "Add thionyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] } | |
CAS-Nummer |
1781039-56-2 |
Molekularformel |
C6H11ClF2O2S |
Molekulargewicht |
220.67 g/mol |
IUPAC-Name |
2,2-difluoro-4-methylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClF2O2S/c1-5(2)3-6(8,9)4-12(7,10)11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
SKJUFEFXYIERQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CS(=O)(=O)Cl)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.